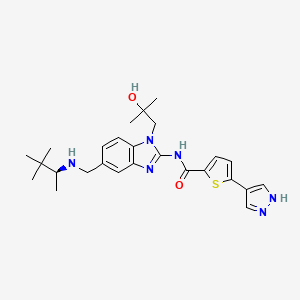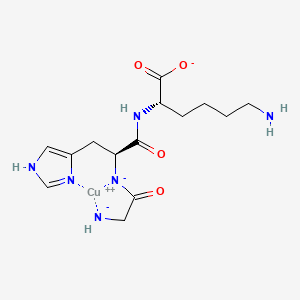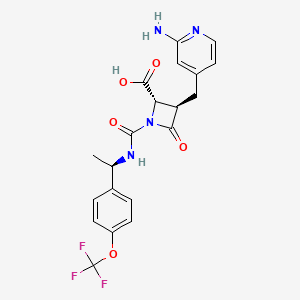
Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” is a synthetic peptide derivative that incorporates a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The presence of the benzothiazole group is particularly noteworthy, as benzothiazoles are known for their biological activity and are often used in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The benzothiazole moiety is introduced through a coupling reaction with the appropriate benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high efficiency and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired product.
化学反应分析
Types of Reactions
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide backbone or the benzothiazole group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole group may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting or modulating the activity of the target protein. This interaction can trigger downstream signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ac-Asp-Glu-Val-Asp-H: A highly specific human caspase-3 inhibitor.
Ac-tLeu-Asp-H: Another effective caspase-3 inhibitor with a similar peptide backbone.
Uniqueness
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” is unique due to the presence of the benzothiazole group, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C31H45N9O6S |
|---|---|
分子量 |
671.8 g/mol |
IUPAC 名称 |
(3S,6S,14S)-6-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide |
InChI |
InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20-,21-,22-,23-/m0/s1 |
InChI 键 |
IWSNQHXPYYMOLJ-MLCQCVOFSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
规范 SMILES |
CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)


![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)







![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)

